molecular formula C21H30N4OS B5574859 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine

3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine

Cat. No.: B5574859
M. Wt: 386.6 g/mol
InChI Key: FJUBETPPFOJTPD-UHFFFAOYSA-N
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Description

3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine is a useful research compound. Its molecular formula is C21H30N4OS and its molecular weight is 386.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.21403277 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of novel heterocyclic compounds, including thiazolopyridines and thiazolo[3,2-a]pyridine derivatives, demonstrating the versatility of similar structures in generating biologically active molecules (Lamphon et al., 2004). These studies highlight the utility of incorporating elements like thiazole and imidazole in complex heterocyclic systems for potential therapeutic applications.

  • The design and synthesis of compounds incorporating azetidine and piperidine as analogs to traditional heterocycles have been investigated for drug discovery. Such research underlines the importance of structural diversity in medicinal chemistry, with specific focus on enhancing binding affinity or altering pharmacokinetic properties of potential therapeutic agents (Feskov et al., 2019).

Biological Activities

  • Compounds featuring imidazole and piperidine rings have been synthesized and evaluated for various biological activities, including antiulcer, anticancer, and antimicrobial effects. This demonstrates the biological relevance of such motifs in designing molecules with specific therapeutic targets (Starrett et al., 1989).

  • Piperidine derivatives have shown promise in anticancer research, with specific compounds evaluated for their efficacy against cancer cell lines. This indicates the potential for compounds with piperidine structures to be developed into anticancer agents (Kumar et al., 2013).

  • The study of piperidine imino-C-glycosides, derived from pyranoses through a chain elongation and oxygen-to-nitrogen exchange, exemplifies innovative approaches to synthesizing novel compounds with potential biological applications. Such research could suggest pathways for developing therapeutics based on the manipulation of sugar derivatives (Dondoni & Nuzzi, 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Imidazole rings are found in many biologically active compounds and can interact with various enzymes and receptors in the body .

Properties

IUPAC Name

[3-[1-(cyclobutylmethyl)imidazol-2-yl]piperidin-1-yl]-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4OS/c1-14(2)20-23-15(3)18(27-20)21(26)25-10-5-8-17(13-25)19-22-9-11-24(19)12-16-6-4-7-16/h9,11,14,16-17H,4-8,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUBETPPFOJTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(=O)N2CCCC(C2)C3=NC=CN3CC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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